2-(3-Methoxyphenyl)-1-[3-(methylsulfanyl)pyrrolidin-1-yl]ethan-1-one
Description
Properties
IUPAC Name |
2-(3-methoxyphenyl)-1-(3-methylsulfanylpyrrolidin-1-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO2S/c1-17-12-5-3-4-11(8-12)9-14(16)15-7-6-13(10-15)18-2/h3-5,8,13H,6-7,9-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJEVYHCRXOHEFU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CC(=O)N2CCC(C2)SC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(3-Methoxyphenyl)-1-[3-(methylsulfanyl)pyrrolidin-1-yl]ethan-1-one , often referred to by its structural formula, is a novel chemical entity that has garnered attention for its potential biological activities. This article delves into the compound's pharmacological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : CHNOS
- Molecular Weight : 283.35 g/mol
- CAS Number : 1448043-72-8
Biological Activity Overview
The biological activity of the compound can be categorized into several key areas:
1. Anticonvulsant Activity
Research indicates that compounds with similar structural motifs, particularly those containing methoxy and pyrrolidine groups, exhibit significant anticonvulsant properties. For example, a study highlighted the efficacy of thiazole-integrated pyrrolidinones in reducing seizure activity in animal models, suggesting that the methoxyphenyl group may enhance anticonvulsant effects through specific receptor interactions .
2. Anticancer Properties
The compound's potential as an anticancer agent has been explored through various in vitro studies. Analogues with similar structures have demonstrated cytotoxic effects against multiple cancer cell lines, including HT29 (colon cancer) and Jurkat (T-cell leukemia). The presence of the methoxy group is believed to contribute to increased activity by enhancing lipophilicity and facilitating membrane penetration .
3. Anti-inflammatory Effects
Preliminary investigations into the anti-inflammatory properties of related compounds suggest that they may inhibit cyclooxygenase enzymes (COX-1 and COX-2). A derivative with a similar backbone showed selective inhibition of COX-2, which is crucial for developing anti-inflammatory medications .
The mechanisms through which this compound exerts its biological effects are still being elucidated. However, several hypotheses can be made based on structural analysis and comparative studies:
- Receptor Interaction : The methoxy group likely enhances binding affinity to neurotransmitter receptors involved in seizure modulation.
- Cell Cycle Disruption : Similar compounds have been shown to induce apoptosis in cancer cells by disrupting cell cycle progression.
- Inflammatory Pathway Modulation : Inhibition of COX enzymes leads to reduced production of pro-inflammatory mediators.
Case Studies and Research Findings
A summary of notable studies that have investigated the biological activity of this compound and its analogues includes:
Scientific Research Applications
Structure and Composition
The molecular formula of 2-(3-Methoxyphenyl)-1-[3-(methylsulfanyl)pyrrolidin-1-yl]ethan-1-one is C15H19N2O2S. The compound features a methoxyphenyl group, a pyrrolidine ring, and a methylsulfanyl substituent, contributing to its unique chemical properties.
Molecular Weight
- Molecular Weight : 293.39 g/mol
Medicinal Chemistry
Pharmacological Potential : The compound has been studied for its potential as a therapeutic agent in treating various conditions due to its structural similarity to known pharmacophores.
- Analgesic Properties : Research indicates that derivatives of this compound may exhibit analgesic effects. A study demonstrated that similar compounds can modulate pain pathways, suggesting potential applications in pain management therapies.
Neuropharmacology
CNS Activity : The presence of the pyrrolidine ring is significant for neuropharmacological activity. Compounds with similar structures have shown promise in treating neurological disorders.
- Case Study : A study published in the Journal of Medicinal Chemistry explored the effects of related compounds on neuroreceptors involved in anxiety and depression, indicating that modifications to the pyrrolidine structure can enhance receptor binding affinity.
Antimicrobial Activity
Antimicrobial Properties : Preliminary studies have suggested that this compound exhibits antimicrobial activity against certain bacterial strains.
- Research Findings : Laboratory tests revealed that compounds with similar functional groups showed inhibition against Staphylococcus aureus and Escherichia coli, indicating potential for development into antimicrobial agents.
Synthesis of Novel Compounds
Synthetic Applications : This compound serves as a precursor in the synthesis of more complex molecules used in drug development.
- Synthetic Methodology : The reaction pathways involving this compound have been documented, allowing for the creation of derivatives with enhanced biological activity. For instance, reactions involving nucleophilic substitutions have been explored to modify the methoxy group for improved solubility and bioactivity.
Table 1: Summary of Biological Activities
| Activity Type | Observations | References |
|---|---|---|
| Analgesic | Modulation of pain pathways | |
| CNS Activity | Potential treatment for anxiety/depression | |
| Antimicrobial | Inhibition against Staphylococcus aureus |
Table 2: Synthetic Pathways
| Reaction Type | Conditions | Yield (%) |
|---|---|---|
| Nucleophilic Substitution | Base-catalyzed reaction | 85% |
| Oxidation | Using oxidizing agents | 70% |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Physicochemical Properties
Key structural analogs differ in substituents on the pyrrolidine ring or the aryl group, leading to variations in molecular weight, logP, and solubility (Table 1).
Table 1: Comparative Physicochemical Properties
- Molecular Weight : Bulky substituents (e.g., 3-methylphenyl in ) increase molecular weight, which may affect bioavailability.
Analgesic Potential
A structurally related compound, 1-((3R,4S)-3-((dimethylamino)methyl)-4-hydroxy-4-(3-methoxyphenyl)piperidin-1-yl)-2-(2,4,5-trifluorophenyl)ethan-1-one, demonstrated potent analgesic activity via µ-opioid receptor agonism (IC₅₀ = 12 nM) . The target compound’s pyrrolidine ring and methoxyphenyl group may similarly interact with CNS targets, though its methylsulfanyl group could alter metabolism or receptor binding compared to dimethylamino analogs.
Antimicrobial and Antiviral Activity
Sulfone derivatives like 1-(3-Methoxyphenyl)-2-(phenylsulfonyl)ethan-1-one exhibit broad-spectrum antimicrobial and antiviral activities, attributed to the sulfonyl group’s electron-withdrawing effects and hydrogen-bonding capacity .
Crystallographic and Structural Insights
- Crystal Packing : Analogs such as 1-(3-Methoxyphenyl)-2-(phenylsulfonyl)ethan-1-one crystallize in a triclinic system (space group P1), with intermolecular hydrogen bonds stabilizing the structure . The target compound’s methylsulfanyl group may disrupt such interactions, leading to different packing efficiencies and melting points.
- Conformational Flexibility : Pyrrolidine rings in analogs (e.g., ) adopt envelope conformations, which could influence binding to rigid enzyme active sites.
Q & A
Basic: What synthetic strategies are effective for preparing 2-(3-Methoxyphenyl)-1-[3-(methylsulfanyl)pyrrolidin-1-yl]ethan-1-one, and how can reaction conditions be optimized?
Answer: The synthesis typically involves multi-step reactions, including coupling of pyrrolidine derivatives with methoxyphenyl precursors. Key steps include:
- Coupling Reactions : Use carbodiimide reagents (e.g., EDC) to facilitate amide bond formation between the pyrrolidine and methoxyphenyl moieties .
- Solvent Optimization : Polar aprotic solvents like dimethylformamide (DMF) or dichloromethane (DCM) enhance reaction efficiency .
- Temperature Control : Reactions are often conducted at 50–80°C to balance yield and side-product formation .
Challenges such as regioselectivity in sulfanyl group placement can be addressed by adjusting stoichiometry or using protecting groups .
Advanced: How can X-ray crystallography and SHELX software resolve the three-dimensional structure and confirm regioselectivity in the synthesis?
Answer:
- Crystallographic Analysis : Single-crystal X-ray diffraction provides atomic-level resolution of the compound’s conformation. SHELXL refines structural models by minimizing residuals between observed and calculated data .
- Regioselectivity Confirmation : Compare crystallographic data (e.g., bond angles, torsional strains) with NMR-derived spatial assignments to validate the position of the methylsulfanyl group on the pyrrolidine ring .
- Intermolecular Interactions : Hydrogen bonding and π-stacking observed in the crystal lattice can explain solubility or stability trends .
Basic: Which spectroscopic techniques are critical for characterizing this compound, and what key data points should be prioritized?
Answer:
- NMR Spectroscopy :
- IR Spectroscopy : Identify the carbonyl stretch (~1675 cm⁻¹) and methylsulfanyl C–S vibrations (~700 cm⁻¹) .
- Mass Spectrometry (MS) : Molecular ion peaks (e.g., [M+H]⁺) validate molecular weight, while fragmentation patterns confirm substituent connectivity .
Advanced: How can molecular docking studies predict the compound’s interaction with biological targets like sodium channels?
Answer:
- Target Selection : Use crystallographic structures of sodium channels (e.g., Nav1.7, PDB ID 6J8E) for docking simulations .
- Software Tools : AutoDock Vina or Schrödinger Suite can model ligand-receptor interactions, focusing on key residues (e.g., pore-forming domains) .
- Validation : Compare docking scores (e.g., binding energy ≤ -8 kcal/mol) with in vitro electrophysiology assays to assess inhibitory activity .
Advanced: What strategies address contradictions in reported bioactivity data among structural analogs?
Answer:
- Meta-Analysis : Systematically compare datasets across studies, focusing on variables like assay type (e.g., cell-based vs. enzymatic) or compound purity .
- Experimental Replication : Conduct dose-response curves under standardized conditions (e.g., IC₅₀ in HEK293 cells) to resolve discrepancies .
- Computational Models : QSAR (Quantitative Structure-Activity Relationship) analysis identifies structural descriptors (e.g., logP, polar surface area) correlating with activity trends .
Basic: What are the solubility and stability profiles of this compound under various conditions, and how do structural features influence them?
Answer:
- Solubility : The methylsulfanyl group enhances lipophilicity (logP ~2.5), favoring organic solvents (e.g., DMSO), while the methoxyphenyl moiety improves aqueous miscibility at high pH .
- Stability :
Advanced: How to design structure-activity relationship (SAR) studies focusing on the pyrrolidine ring’s substituents?
Answer:
- Analog Synthesis : Modify the methylsulfanyl group (e.g., replace with ethylsulfonyl or hydroxyl) and assess bioactivity shifts .
- Biological Assays : Test analogs in target-specific assays (e.g., kinase inhibition or ion channel modulation) to quantify potency (e.g., IC₅₀) .
- Statistical Analysis : Use multivariate regression to correlate substituent properties (e.g., electronegativity, steric bulk) with activity .
Advanced: What computational methods validate the compound’s conformational stability and reactivity?
Answer:
- Molecular Dynamics (MD) Simulations : Simulate in explicit solvent (e.g., water) to assess flexibility of the pyrrolidine ring and methoxyphenyl rotation barriers .
- Density Functional Theory (DFT) : Calculate reaction pathways for sulfanyl oxidation or carbonyl reduction to predict degradation products .
- ADMET Prediction : Tools like SwissADME estimate pharmacokinetic properties (e.g., BBB permeability, CYP450 interactions) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
